molecular formula C25H26O6 B172019 erysenegalensein E CAS No. 154992-17-3

erysenegalensein E

Cat. No. B172019
CAS RN: 154992-17-3
M. Wt: 422.5 g/mol
InChI Key: ZXSXDAJQZZFAON-UHFFFAOYSA-N
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Description

Erysenegalensein E is a natural product found in Erythrina senegalensis, Derris, and Erythrina variegata . It is one of the forty-two secondary metabolites isolated from E. senegalensis .


Molecular Structure Analysis

The molecular formula of erysenegalensein E is C25H26O6 . Its IUPAC name is 5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one .


Physical And Chemical Properties Analysis

Erysenegalensein E has a molecular weight of 422.5 g/mol . It has 4 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its exact mass and monoisotopic mass are 422.17293854 g/mol . The topological polar surface area is 107 Ų .

Scientific Research Applications

Isoflavones and Anticancer Properties

Erysenegalensein E, an isoflavone isolated from the African medicinal plant Erythrina senegalensis, has shown potential in the realm of cancer research. Studies have demonstrated its cytotoxic properties against cancer cells. In particular, erysenegalensein E, along with other secondary metabolites from E. senegalensis, displayed significant in vitro and in vivo antitumor activities, indicating its potential role in cancer treatment (Fofana et al., 2021).

HIV-1 Protease Inhibition

Research into the antiviral properties of Erysenegalensein E has revealed its potential as an HIV-1 protease inhibitor. Prenylated isoflavonoids from Erythrina senegalensis, including erysenegalensein E, have shown dose-dependent inhibitory activities on HIV-1 protease, suggesting its significance in HIV/AIDS treatment strategies (Lee et al., 2009).

Inhibition of Diacylglycerol Acyltransferase

Erysenegalensein E has been identified as a potential inhibitor of acyl CoA:diacylglycerol acyltransferase (DGAT), an enzyme implicated in obesity and type 2 diabetes. The inhibition of this enzyme by compounds like erysenegalensein E from E. senegalensis presents a novel avenue for the treatment of these metabolic disorders (Oh et al., 2009).

Phospholipase Cgamma1 Inhibition

Erysenegalensein E has also been investigated for its role in inhibiting Phospholipase Cgamma1, a key enzyme in cell signaling pathways. This inhibition suggests potential therapeutic applications in diseases where these pathways are dysregulated (Oh et al., 2005).

properties

IUPAC Name

5,7-dihydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)25-21(23(17)29)24(30)19(12-31-25)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSXDAJQZZFAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)CC(C(=C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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